molecular formula C5H5NO4 B12919922 (R)-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide

(R)-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide

Cat. No.: B12919922
M. Wt: 143.10 g/mol
InChI Key: DFTMVZIUYVECNW-GSVOUGTGSA-N
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Description

®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide is a chemical compound with a unique structure that includes a tetrahydrofuran ring and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide typically involves the reaction of a suitable precursor with formamide under controlled conditions. One common method involves the use of ®-2,5-Dioxotetrahydrofuran-3-yl acetate as a starting material, which is then reacted with formamide in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide is unique due to its specific structure, which includes both a tetrahydrofuran ring and a formamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

N-[(3R)-2,5-dioxooxolan-3-yl]formamide

InChI

InChI=1S/C5H5NO4/c7-2-6-3-1-4(8)10-5(3)9/h2-3H,1H2,(H,6,7)/t3-/m1/s1

InChI Key

DFTMVZIUYVECNW-GSVOUGTGSA-N

Isomeric SMILES

C1[C@H](C(=O)OC1=O)NC=O

Canonical SMILES

C1C(C(=O)OC1=O)NC=O

Origin of Product

United States

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